Product packaging for Lithium chromate(Cat. No.:CAS No. 14307-35-8)

Lithium chromate

Cat. No.: B079147
CAS No.: 14307-35-8
M. Wt: 129.9 g/mol
InChI Key: JQVALDCWTQRVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lithium chromate is an inorganic compound with significant utility in materials science and corrosion research. Its primary application lies in its function as a powerful corrosion inhibitor, particularly in the formulation of protective coatings for aluminum and its alloys. The mechanism of action involves the chromate anion (CrO₄²⁻) facilitating the formation of a stable, self-healing passive oxide layer on the metal surface, which drastically reduces the rate of oxidation (rust). The lithium cation contributes to the compound's high solubility, making it an effective component in aqueous anti-corrosive primers and conversion coatings. Beyond corrosion science, this compound serves as a key precursor in the synthesis of other inorganic materials and finds application in specific electrochemical systems. It is also studied in controlled laboratory settings for its role in catalysis and as a chemical oxidant. This reagent is presented as a high-purity, well-characterized solid to ensure experimental reproducibility and reliability for researchers in academia and industry. For Research Use Only. Not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Li2CrO4<br>CrLi2O4 B079147 Lithium chromate CAS No. 14307-35-8

Properties

IUPAC Name

dilithium;dioxido(dioxo)chromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.2Li.4O/q;2*+1;;;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVALDCWTQRVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[O-][Cr](=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Li2CrO4, CrLi2O4
Record name LITHIUM CHROMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3766
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name lithium chromate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065749
Record name Lithium chromate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Lithium chromate appears as a yellow crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a corrosion inhibitor and in the manufacture of other chemicals., Dihydrate: Yellow deliquescent solid; Very soluble in water; [Merck Index] Yellow crystals; Soluble in water; [MSDSonline]
Record name LITHIUM CHROMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3766
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Lithium chromate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5853
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Solubility: 48.6 wt% at 20 °C /Lithium chromate dihydrate/, 111 g/100 g water at 20 °C, The anhydrous salt is appreciably soluble in methanol and ethanol, Sol in water
Record name LITHIUM CHROMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/650
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

2.15 - 2.426 g/cu cm, Density: 2.15 g/cu cm /Lithium chromate dihydrate/
Record name LITHIUM CHROMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/650
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow crystalline powder

CAS No.

14307-35-8
Record name LITHIUM CHROMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3766
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Lithium chromate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014307358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromic acid (H2CrO4), lithium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium chromate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium chromate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LITHIUM CHROMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UR77B9Q8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LITHIUM CHROMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/650
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Advanced Synthetic Methodologies and Material Preparation

Controlled Synthesis Techniques for Tailored Lithium Chromate (B82759) Architectures

The morphology, particle size, and crystallinity of lithium chromate materials are crucial determinants of their performance. Researchers have employed several methods to achieve precise control over these characteristics.

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. It allows for the synthesis of nanoparticles with high purity and homogeneity at relatively low temperatures. semanticscholar.org The process involves the conversion of a solution of precursors (the "sol") into a gel-like network containing the solvent. This gel is then dried and heat-treated (calcinated) to yield the final oxide material.

In the synthesis of doped this compound nanoparticles, such as cobalt-doped this compound (Co₁₋ₓLiₓCr₂O₄), precursors like lithium nitrate (B79036), cobalt nitrate, and chromium nitrate are dissolved in distilled water. semanticscholar.orgresearchgate.net A complexing agent, such as 1,2-Ethanediol, is added to the solution, which is then heated to form a homogenous gel. semanticscholar.org This gel is subsequently dried and calcined at temperatures around 700°C to produce the final crystalline nanoparticles. semanticscholar.orgpreprints.org The particle size of the resulting materials can be controlled by the annealing temperature, with studies showing particle sizes ranging from 4.4 nm to 11 nm. preprints.org Similarly, the sol-gel method, using myristic acid as a chelating agent, has been employed to synthesize binary doped LiMn₂O₄ spinels with copper and chromium. scirp.org This approach yields materials with a high degree of crystallinity and phase purity after calcination at 850°C. scirp.org

Table 1: Parameters in Sol-Gel Synthesis of Doped this compound Nanoparticles

MaterialPrecursorsComplexing/Chelating AgentCalcination TemperatureResulting Particle/Crystallite SizeReference
Co₁₋ₓLiₓCr₂O₄Lithium nitrate, Cobalt nitrate, Chromium nitrate1,2-Ethanediol700°C33.2 nm to 44.4 nm preprints.org, researchgate.net
LiCuₓCrᵧMn₂₋ₓ₋ᵧO₄Acetates of lithium, manganese, copper, and chromiumMyristic acid850°CMicron-sized particles scirp.org

Co-precipitation is a widely used, scalable, and cost-effective method for producing precursors for multi-component lithium-ion battery cathode materials. rsc.org The technique involves the simultaneous precipitation of multiple cation species from a solution to achieve a homogeneous, atomic-level mixture in the precursor material. rsc.orgresearchgate.net This homogeneity is crucial for the subsequent lithiation step (calcination with a lithium salt) to form the final layered oxide.

The process typically involves preparing a solution of metal salts (e.g., sulfates or nitrates of nickel, manganese, cobalt) and pumping it into a reactor along with a precipitating agent (like sodium hydroxide) and a chelating agent (like ammonia). researchgate.net The pH, temperature, and stirring speed are carefully controlled to influence the particle size, morphology, and density of the precipitated precursor, which is often a metal hydroxide (B78521) (e.g., (Ni₁/₃Co₁/₃Mn₁/₃)(OH)₂). researchgate.net This precursor is then mixed with a lithium source, such as lithium hydroxide, and calcined at high temperatures to yield the final cathode material. researchgate.net For instance, oxalate (B1200264) co-precipitation has been used to synthesize chromium-doped LiNi₀.₅Mn₁.₅O₄, demonstrating improved rate capability and cycling performance. ingentaconnect.com

Research into novel reaction pathways aims to overcome the limitations of conventional synthesis methods and to discover new materials with enhanced properties. One area of investigation involves understanding the fundamental reaction mechanisms during the electrochemical cycling of conversion-type electrodes, which can inform synthesis strategies. osti.govosti.gov Studies on metal oxides show that the reaction pathways for lithiation (discharge) and delithiation (charge) are often asymmetric. osti.gov Lithiation tends to be kinetically driven, while delithiation follows a path closer to the thermodynamic ground state, often involving the formation of an intermediate Li-M-O phase. osti.govosti.gov The incomplete dissociation of this intermediate phase can be a source of capacity fade, highlighting the need for synthesis methods that produce more resilient structures. osti.gov

Furthermore, novel compounds are being explored, such as the α-Fe₀.₇₅Cr₀.₂₅PO₄, which adopts an α-CrPO₄-type structure. rsc.org This material is synthesized via thermal decomposition of a KTP-structured precursor. rsc.org The development of such materials, while not strictly chromates, expands the library of chromium-based compounds for electrochemical applications and demonstrates the potential of exploring new structural families. rsc.org Another innovative approach involves designing lithium-ion batteries with lithium-free cathodes, such as those based on Cr₈O₂₁, paired with a pre-lithiated anode. researchgate.net This concept could reduce reliance on expensive, lithium-containing cathode materials like LiCoO₂. researchgate.net

Co-precipitation Routes for Material Synthesis

Doping Strategies and Their Influence on Material Characteristics

Doping, the intentional introduction of impurities into a material, is a powerful strategy to modify the properties of this compound compounds. By substituting a small fraction of the primary metal ions with other elements, it is possible to enhance structural stability, improve electronic conductivity, and boost electrochemical performance.

Doping layered lithium-rich oxides with various transition metals is a common approach to enhance their electrochemical properties. nih.govresearchgate.net Elements like titanium, manganese, iron, and zinc can be substituted into the structure to improve electronic conductivity and maintain structural integrity during cycling. researchgate.net For instance, doping Li-stabilized Na-β″-alumina solid electrolytes with transition metal oxides like TiO₂, Mn₃O₄, and NiO has been shown to increase ionic conductivity and fracture strength. mdpi.com In lithium nitride (Li₃N), doping with transition metals such as nickel and copper results in ternary nitridometalates where the dopant metal is disordered with lithium, creating a high concentration of lithium vacancies that can influence ionic mobility. acs.org The specific choice of dopant and its concentration allows for the fine-tuning of material properties to meet the demands of specific applications, such as high-power or high-energy-density batteries. google.com

Iron has emerged as a particularly effective dopant for enhancing the performance of lithium-rich layered oxides, including chromium-containing compounds. Layered LiCrO₂, while structurally similar to the commercial cathode material LiCoO₂, exhibits poor electrochemical reactivity. researchgate.net This is largely attributed to the irreversible migration of chromium ions into the lithium layers during delithiation, which blocks lithium diffusion pathways and leads to a phase transformation to an inactive rock-salt structure at the surface. researchgate.net

Doping LiCrO₂ with iron has been shown to result in better and more stable oxygen evolution reaction (OER) activity. researchgate.net The presence of iron helps to create a thermodynamically stable defect structure that facilitates crucial reaction steps. researchgate.net In related cobalt-free, lithium-rich materials, iron doping is a proven strategy to mitigate voltage and capacity degradation. capes.gov.br Studies on materials like Li₁.₂₄Mn₀.₆₂₋ₓNi₀.₁₄FeₓO₂ show that iron doping improves capacity retention and structural resilience. researchgate.net For example, a 3 at% Fe-doped material (Li₁.₂Mn₀.₅₈₅Ni₀.₁₈₅Fe₀.₀₃O₂) demonstrated capacity and voltage retentions of 70% and 95%, respectively, after 200 cycles at a 1C rate. capes.gov.brkit.edu This improvement is attributed to iron's ability to suppress undesirable phase transitions and reduce internal strain during cycling. nih.govresearchgate.net

Table 2: Effect of Iron Doping on Electrochemical Performance of Li-Rich Layered Oxides

MaterialDopant LevelKey FindingsReference
Li₁.₂Mn₀.₅₈₅Ni₀.₁₈₅Fe₀.₀₃O₂3 at% FeCapacity retention of 70% and voltage retention of 95% after 200 cycles at 1C. capes.gov.br, kit.edu
Li₁.₂₄Mn₀.₆₀Ni₀.₁₄Fe₀.₀₂O₂x=0.02Delivers a specific capacity of 235 mAh/g with 94% capacity retention after 150 cycles. researchgate.net
LiCrO₂Fe-dopedResults in better and more stable Oxygen Evolution Reaction (OER) activity. researchgate.net
Li₁.₂Ni₀.₁₃₃Mn₀.₅₃₄Co₀.₁₃₃O₂Fe-doped (Co replaced)Demonstrates better cyclability and a slower decrease in capacity and average discharge voltage compared to the undoped material. nih.gov

Transition Metal Doping in this compound Nanoparticles

Optimization of Synthesis Parameters for Controlled Morphological and Structural Properties

The electrochemical and physical properties of this compound and related lithium-chromium oxides are intrinsically linked to their morphological and structural characteristics, such as particle size, crystallinity, phase purity, and surface area. Consequently, significant research has focused on optimizing synthesis parameters to precisely control these features. The choice of synthesis method, including sol-gel, hydrothermal, and solid-state reactions, provides a foundational framework, while the fine-tuning of specific variables within these methods allows for the tailoring of the final material. ethz.chmdpi.com

Key parameters that are frequently manipulated include reaction temperature, time, pH, and the choice of precursors and solvents. ontosight.airesearchgate.net The optimization of these variables is crucial for producing materials with desired characteristics, such as uniform nanoparticle size or high surface area. mdpi.comresearchgate.net

Influence of Precursors and Additives: The selection of starting materials is a critical factor. The use of bimetallic single-source precursors, for example, is a strategy to achieve better phase control and produce uniform nanoparticles by ensuring the constituent metals are mixed at an atomic level. mdpi.commdpi.com In a solvothermal process, [Li₂Cr(OᵗBu)₄Cl(THF)₂] was used as a single-source precursor to synthesize Li₂CrO₄ nanoparticles. mdpi.com The synthesis of related chromite spinels via the sol-gel method utilizes precursors such as cobalt nitrate, chromium nitrate, and lithium nitrate, with 1,2-Ethanediol acting as a complexing agent to facilitate gel formation. semanticscholar.orgresearchgate.net Additives like polyvinylpyrrolidone (B124986) (PVP) can be employed as surfactants to influence the morphology of the resulting oxide materials. mdpi.com

Effect of Temperature and Reaction Time: Thermal conditions, including calcination temperature and reaction duration, play a pivotal role in the structural development of the material. The calcination temperature directly impacts the crystallinity and particle size of the final product. researchgate.net For instance, in the sol-gel synthesis of lithium-doped cobalt chromate nanoparticles, the calcination temperature was set at 700°C for 3 hours to achieve the desired phase. semanticscholar.orgresearchgate.net However, an increased annealing temperature can also lead to the aggregation of particles. semanticscholar.orgresearchgate.net Studies on related cathode materials using carbothermal reduction have shown that sintering temperature is a more significant factor in determining electrochemical capacity than sintering time. researchgate.net Hydrothermal synthesis often allows for the formation of crystalline materials at lower temperatures compared to traditional solid-state methods. mdpi.comresearchgate.net The duration of the hydrothermal reaction can also be adjusted to control morphology; for example, a prolonged reaction can lead to the evolution of porous structures through a dissolution-deposition process. acs.org

Role of pH and Solvents: The pH or basicity of the reaction environment can dictate the resulting phase and purity of the synthesized material. In the solvothermal synthesis of lithium titanate, a related oxide, controlling the basicity was essential for forming the desired spinel phase directly at low temperatures, bypassing the need for subsequent high-temperature calcination. researchgate.net The reaction begins at a high pH (>11) to form a precursor, and the desired phase is then formed by lowering the pH (<10). researchgate.net The choice of solvent is also influential. In solvothermal preparations, using mixed-solvent systems, such as DMF and water, can alter the specific surface area and yield of the product. mdpi.com

Post-Synthesis Treatments: Following the initial synthesis, post-treatment steps like controlled calcination or ball-milling can be applied to further refine the material's properties. Calcination in air, for instance, can be used to oxidize an intermediate compound like LiCrO₂ into the more stable Li₂CrO₄ while also removing residual organic surfactants. mdpi.com Mechanical methods like ball-milling are effective for reducing particle size and creating a narrow size distribution. electrochemsci.org

The following tables present research findings on how synthesis parameters affect the material properties of lithium-chromium oxides and related compounds.

ParameterMethodPrecursorsConditionsOutcomeReference
Calcination Temperature Sol-GelCobalt nitrate, chromium nitrate, lithium nitrate, 1,2-Ethanediol700˚C for 3 hoursFormation of Co₁₋ₓLiₓCr₂O₄; crystallite size varied from 33.2 to 44.4 nm. semanticscholar.orgresearchgate.net
Precursor Type SolvothermalBimetallic single-source precursor: [Li₂Cr(OᵗBu)₄Cl(THF)₂]Toluene solvent, PVP as surfactantFormation of uniform Li₂CrO₄ nanoparticles. mdpi.com
Reaction Basicity (pH) SolvothermalLiOH, Ti(OC₄H₉)₄Initial pH >11, then lowered to pH <10Direct synthesis of Li₄Ti₅O₁₂ nanocrystals (avg. size ~13 nm) without calcination. researchgate.net
Reaction Time HydrothermalLiOH·H₂O, TiO₂200 °C for 10 hoursSynthesis of nanocrystalline β-Li₂TiO₃ with an average crystallite size of 34 nm. mdpi.com

The table below shows an example of process optimization for a related cathode material, demonstrating how a combination of parameters can be fine-tuned to achieve a specific performance target.

Optimized ParameterValueResulting PropertyReference
Sintering Temperature 652.0 °CDischarge capacity of 150.8 mA·h·g⁻¹ (for LiFePO₄/C) researchgate.net
Carbon Content 34.33 g·mol⁻¹Discharge capacity of 150.8 mA·h·g⁻¹ (for LiFePO₄/C) researchgate.net
Sintering Time 8.48 hoursDischarge capacity of 150.8 mA·h·g⁻¹ (for LiFePO₄/C) researchgate.net

These examples underscore the importance of meticulously controlling synthesis conditions to engineer this compound and analogous materials with specific structural and morphological properties for advanced applications.

Electrochemical Investigations of Lithium Chromate Systems

Lithium Chromate (B82759) as a Cathode Material in Lithium-Ion Batteries

Lithium chromate (LiCrO₂), a compound isostructural to the commercially successful LiCoO₂, has garnered significant interest as a potential cathode material for lithium-ion batteries. This interest stems from the theoretical potential for multi-electron transfer during electrochemical processes, which could lead to high specific capacity. researchgate.netresearchgate.net However, unlike LiCoO₂, layered LiCrO₂ exhibits poor electrochemical activity, a phenomenon that has been the subject of extensive research for decades. researchgate.netresearchgate.netacs.org The elucidation of the mechanisms behind this inactivity is crucial for understanding the limitations and exploring the potential of chromium-based cathode materials.

The poor electrochemical performance of layered LiCrO₂ is not due to a single factor but a combination of complex atomic-scale phenomena that occur during the initial delithiation (charging) process. These mechanisms effectively render the material inactive after the first cycle. mdpi.com

A primary reason for the electrochemical inactivity of LiCrO₂ is an irreversible phase transformation that occurs in the surface regions of the material upon partial delithiation. researchgate.netresearchgate.net Detailed investigations at the atomic scale have revealed that the initial layered structure (rhombohedral, R-3m space group) transforms into a disordered rock-salt structure (cubic, Fm-3m space group). researchgate.netacs.orgiphy.ac.cn

This structural change is initiated by the migration of chromium ions from their original positions in the chromium layers (3a sites) to vacant sites in the lithium layers (3b sites). researchgate.netiphy.ac.cn This process is considered irreversible and is a significant departure from the behavior of stable cathode materials like LiCoO₂, where the layered structure is largely maintained during cycling. researchgate.net In some cases, the transformation pathway may also involve an intermediate defect spinel-like structure before the final disordered rock-salt phase is formed. iphy.ac.cn This irreversible structural degradation is a key contributor to the rapid capacity fade observed in chromium-based cathodes. aip.org

The migration of cations, specifically chromium ions, is central to the electrochemical failure of LiCrO₂. During the initial charge, as lithium ions are extracted, Cr ions move from the chromium layers into the now-vacant lithium layers. researchgate.netacs.orgiphy.ac.cn This phenomenon, often termed cation mixing, becomes particularly pronounced after the initial delithiation. researchgate.netresearchgate.net

Density Functional Theory (DFT) calculations have provided significant insights into these dynamics. These calculations confirm that the presence of chromium ions in the lithium layers can energetically stabilize the structure in lithium-deficient areas. researchgate.netresearchgate.netacs.org However, this stabilization comes at a high cost: the migrated chromium ions act as significant obstacles to the movement of other lithium ions. The result is a substantial increase in the energy barrier for lithium diffusion. researchgate.netresearchgate.netacs.org This effectively chokes off the pathways for lithium ions to be extracted from or re-inserted into the bulk of the material, leading to poor rate performance and low reversible capacity. researchgate.netberkeley.edu

Some studies suggest this migration is facilitated by the disproportionation of Cr⁴⁺ (formed during charging) into Cr³⁺ and Cr⁶⁺. The smaller Cr⁶⁺ ion has a preference for tetrahedral coordination, which can be found within the lithium layers, thus promoting the irreversible migration. mdpi.comrsc.org

Table 1: Summary of Cation Migration Effects in LiCrO₂

Phenomenon Description Consequence Supporting Evidence
Cr³⁺ Migration Movement of Cr ions from Cr layers to Li layers during delithiation.Irreversible phase change from layered to rock-salt structure.Atomic-scale imaging, DFT calculations. researchgate.netacs.orgiphy.ac.cn
Increased Li⁺ Diffusion Barrier Migrated Cr ions in Li layers obstruct Li⁺ transport pathways.Drastically reduced Li⁺ conductivity, poor electrochemical performance.DFT calculations. researchgate.netresearchgate.netacs.org
Structural Stabilization (Li-poor regions) Presence of Cr in Li layers provides local energetic stabilization.Traps the structure in an inactive state.DFT calculations. researchgate.netresearchgate.netacs.org

The irreversible phase transformation and cation migration are not uniform throughout the material but are concentrated at the particle surface. This leads to the formation of a thin layer of the disordered rock-salt phase on the exterior of the LiCrO₂ particles. researchgate.netacs.orgiphy.ac.cn

This surface layer acts as a physical barrier, effectively blocking the extraction of lithium from the interior, or bulk, of the crystal. researchgate.netacs.orgiphy.ac.cn This "surface blocking" is considered a primary origin of the poor electrochemical reactivity observed in LiCrO₂. researchgate.netresearchgate.net This phenomenon may be a common cause of inactivity in other cathode materials where significant cation mixing occurs upon initial delithiation. researchgate.netacs.org

The allure of chromium-based cathodes lies in the multiple oxidation states of chromium, which theoretically allows for multi-electron redox reactions and, consequently, high energy density. researchgate.netrsc.org

While the potential for multi-electron transfer is high, the actual redox behavior in layered LiCrO₂ is complex and often falls short of theoretical expectations. Synchrotron X-ray Absorption Spectroscopy (XAS) studies have indicated that during the electrochemical delithiation of pure LiCrO₂, chromium is only oxidized from Cr³⁺ to Cr⁴⁺, rather than the expected Cr⁶⁺. researchgate.netresearchgate.net

A significant challenge in achieving reversible multi-electron redox is the tendency for Cr⁴⁺ ions to undergo a disproportionation reaction, converting into the more stable Cr³⁺ and Cr⁶⁺ states. rsc.orgrsc.orgosti.gov This process is often linked to the irreversible migration of Cr⁶⁺ into tetrahedral sites, hindering electrochemical reversibility. mdpi.com

However, research into modified chromium-based systems has demonstrated that reversible multi-electron transfer is achievable. For instance, in a cation-disordered Li-excess material, Li₁.₃Nb₀.₃Cr₀.₄O₂, a highly reversible capacity of approximately 362 mAh g⁻¹ was achieved, which was attributed to a reversible Cr³⁺/Cr⁶⁺ three-electron redox reaction. rsc.org Similarly, other studies have reported reversible multi-electron transfers, such as Cr³⁺/Cr⁴.²⁺ and Cr²⁺˜³⁺/Cr⁴.⁴⁺, in layered oxide structures for sodium-ion batteries by substituting other transition metals like iron and manganese to suppress the detrimental disproportionation reaction. researchgate.netrsc.orgsemanticscholar.org These findings suggest that while pure LiCrO₂ suffers from irreversible changes, designing composite or cation-substituted chromium-based cathodes could unlock the potential of multi-electron redox for high-capacity batteries. osti.govrsc.org

Redox Chemistry of Chromium Within Electrochemical Processes

Role of Chromium(VI) Species in Lithium Interstitial Sites

Chromium can exist in several oxidation states, with trivalent (Cr(III)) and hexavalent (Cr(VI)) being common. oxford-analytical.co.uk These states, known as chromite and chromate respectively, dictate the compound's properties, including solubility and mobility. oxford-analytical.co.uk In the context of lithium-ion batteries, the migration of chromium ions into the interstitial sites of the electrode lattice is a critical area of study. The presence of Cr(VI) species in these sites can significantly influence the structural stability and electrochemical performance of the battery materials. Research indicates that the movement of chromium ions into lithium sites can occur, potentially altering the electrochemical behavior of the material. researchgate.net The stability of the crystal structure can be enhanced by the presence of other cations, such as Mg2+, which can act as pillars within the lithium sites. researchgate.net

The redox activity of Cr(VI) is a key factor in its electrochemical impact. nih.gov The intracellular reduction of Cr(VI) can generate reactive chromium intermediates that are potent oxidants. nih.gov This high reactivity is central to its function and potential effects within a battery's electrochemical environment.

Function of this compound as an Electrolyte Additive for Enhanced Battery Performance

Electrolyte additives are crucial for improving the energy density, cycle life, and safety of lithium-ion batteries. researchgate.net They can form stable protective films on the electrode surfaces, suppress electrolyte decomposition, and optimize lithium deposition. researchgate.net this compound, when used as an additive, can contribute to these enhancements.

Additives can be either sacrificial or non-sacrificial. They work by stabilizing the cathode-electrolyte interface, reducing interfacial resistance, and controlling the dissolution of transition metals, especially at high operating voltages, by forming a protective layer on the cathode. mdpi.com The addition of specific high-temperature additives to lithium-ion battery electrolytes has been shown to significantly improve their performance at elevated temperatures, which is beneficial for the cycle life and storage life of the battery. google.com

For instance, the use of additives like Fluoroethylene carbonate (FEC) can lead to the formation of a more stable and conductive solid-electrolyte interphase (SEI), which is rich in lithium fluoride (B91410) (LiF). mdpi.com This LiF-rich SEI is effective in suppressing the formation of dendrites on lithium metal anodes. mdpi.com Similarly, other additives like Lithium Difluorophosphate (LiDFP) have demonstrated the ability to improve the capacity retention of high-voltage NMC cathodes. mdpi.com

The development of multi-functional electrolyte additives is a key area of research. For example, ethoxy(pentafluoro)cyclotriphosphazene (B3028795) (PFPN) has been explored as an additive that not only enhances ionic conductivity and promotes a robust SEI for fast charging but also improves the non-flammability of the electrolyte and inhibits corrosion. rsc.org

Integration of Nanomaterials in Lithium-Ion Battery Technologies

The incorporation of nanomaterials into lithium-ion batteries is a promising strategy to overcome challenges such as low energy density, safety risks, and limited cycle life. researchgate.net Nanomaterials offer unique properties and surface effects that can significantly enhance electrochemical performance. researchgate.net

For example, studies on nanocomposite materials have shown that incorporating carbon-based materials like carbon nanotubes (CNTs) and graphene with transition metal oxides (TMOs) can enhance electrical conductivity and buffer volume changes during charging and discharging. mdpi.com The synergistic effect of combining different nanoparticles, such as MnO2 and Fe3O4 with multi-walled carbon nanotubes (MWCNTs), has been shown to improve the dynamic behavior and facilitate electron transport, leading to better cycling and charge-discharge performance. electrochemsci.org

The size and shape of nanoparticles also play a crucial role. A study on nano-silicon-based anodes revealed that while nanoparticles initially provide a higher specific capacity, nanowires exhibit better long-term cycling stability due to lower internal resistance buildup. nih.gov

Table 1: Electrochemical Performance of Various Nanocomposite Anodes

Nanocomposite Anode Initial Discharge Capacity (mAh g⁻¹) at 50 mA g⁻¹ Discharge Capacity after 70 cycles (mAh g⁻¹) at 50 mA g⁻¹ Capacity Retention after 70 cycles (%) at 50 mA g⁻¹

Data sourced from a study on MnO₂/Fe₃O₄/MWCNTs nanocomposites. electrochemsci.org

Thermal runaway is a major safety concern in lithium-ion batteries. azonano.com Nanotechnology offers solutions to improve thermal stability by enhancing heat dissipation and reducing the risk of overheating. mdpi.com Carbon nanocoatings, for instance, can mitigate thermal runaway by increasing thermal stability and lowering internal resistance and heat generation during cycling. azonano.com

Nano-engineered separators also contribute to enhanced safety and performance. A separator coated with nanopolypyrrole/organic montmorillonite (B579905) (nano-ppy/OMMT) has demonstrated excellent thermal and mechanical properties. uow.edu.au This coating can absorb more electrolyte, leading to higher ionic conductivity. uow.edu.au Similarly, a composite separator made of polyimide (PI) and MXene nanofibers combines the high thermal stability of PI with the excellent electrolyte wettability of MXene, resulting in improved battery safety and cycling performance, even at elevated temperatures. frontiersin.org

The dispersion of thermally conductive nanomaterials, such as graphene and silver, into phase change materials (PCMs) has been shown to enhance the thermal stability of the composite. mdpi.com

Research on Nanoparticle Incorporation for Improved Electrochemical Performance

Advanced Electrochemical Characterization Techniques

To understand the complex processes occurring within batteries during operation, advanced characterization techniques are essential. Operando techniques, which involve measurements performed while the battery is charging or discharging, provide invaluable real-time insights into the material and chemical changes. chalmers.se

Operando spectroscopy has become a powerful tool for investigating battery electrochemistry. researchgate.net Techniques like Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and UV-vis spectroscopy offer detailed information about the solid-electrolyte interphase, electrolyte decomposition, and structural changes in the electrodes. researchgate.netspectroscopyonline.com

Operando Raman spectroscopy, for example, can be used to study the distribution of reactions within an electrode, providing insights into the impact of electrode density and thickness on lithium-ion transport. spectroscopyonline.com XPS is particularly useful for analyzing the surface chemistry of battery materials, including the composition and oxidation states of elements at the electrode surface. spectroscopyonline.com

The development of specialized cells that are accessible to optical and X-ray beams allows for the real-time monitoring of these processes under relevant operating conditions. researchgate.net Furthermore, operando impedance spectroscopy, combined with real-time monitoring of overvoltage, enables a detailed analysis of dynamic processes that are not captured by traditional electrochemical impedance spectroscopy (EIS) methods, such as lithium diffusion and surface morphology changes. nih.gov These advanced techniques are crucial for understanding the mechanisms that control battery performance, stability, and failure. chalmers.se

Application of Electrochemical Noise and Impedance Spectroscopy in Corrosion Studies

Electrochemical noise (EN) and electrochemical impedance spectroscopy (EIS) are powerful non-intrusive techniques utilized to investigate the mechanisms of corrosion and the efficacy of inhibitors such as this compound. researchgate.netelectrochemsci.org These methods provide valuable insights into the protective properties of inhibitor films and the kinetics of the corrosion processes occurring at the metal-electrolyte interface. electrochemsci.org

In a notable study, the corrosion inhibition of 1018 carbon steel in a lithium bromide-ethylene glycol solution by varying concentrations of this compound was examined using both EN and EIS. researchgate.netelectrochemsci.org The electrochemical noise measurements were conducted using a setup with two identical working electrodes and a saturated calomel (B162337) electrode (SCE) as the reference. electrochemsci.org The potential and current fluctuations were recorded simultaneously, and the resulting time series data were analyzed to understand the nature of the corrosion process. electrochemsci.org

One of the analytical methods applied to the electrochemical noise data is the Rescaled Range Analysis (R/S), which is used to calculate the Hurst exponent (H). researchgate.netelectrochemsci.org The Hurst exponent provides information about the persistence of the corrosion process; a value of H between 0.5 and 1 indicates a persistent process where past events influence future events, which is characteristic of a surface becoming more passive. researchgate.net The fractal dimension of the electrochemical noise-time series can be derived from the Hurst exponent, offering a measure of the "roughness" or complexity of the signal, which correlates with the surface condition. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) provides complementary information by measuring the impedance of the system over a range of frequencies. electrochemsci.org The resulting data is often presented as a Nyquist plot. For carbon steel in the presence of this compound, the Nyquist plots typically show a depressed semicircle, which is indicative of a charge transfer-controlled corrosion process. electrochemsci.org At higher concentrations of this compound, a second loop at low frequencies may appear, suggesting mass transfer effects. electrochemsci.org

Equivalent electrical circuits are used to model the EIS data and extract quantitative parameters that describe the corrosion system. electrochemsci.org A common model for an inhibited system includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). electrochemsci.org In the presence of an inhibitor film, the model can be expanded to include the film resistance (Rf) and film capacitance (Cf). electrochemsci.org

The charge transfer resistance (Rct) is a key parameter, as it is inversely proportional to the corrosion rate. electrochemsci.org Studies have shown that with an increasing concentration of this compound, the Rct values increase, indicating a reduction in the corrosion rate. electrochemsci.org The inhibition efficiency can be calculated from the Rct values, with research showing that this compound can achieve high efficiencies, for instance, 91.38% at a concentration of 20 ppm in a specific study. electrochemsci.org The following interactive table presents data from a study on the corrosion inhibition of carbon steel by this compound in a lithium bromide solution. electrochemsci.org

Inhibitor Concentration (ppm)Corrosion Potential (mV vs SCE)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (μF/cm²)Film Resistance (Rf) (Ω cm²)Film Capacitance (Cf) (μF/cm²)Inhibition Efficiency (%)
0-850185850--0
5-880125045015012085.20
20-88521503802508591.38
50-93018503502807589.98

In Situ Nuclear Magnetic Resonance Spectroscopy for Lithium Corrosion Mechanism Elucidation

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that provides detailed insights into the chemical environment and dynamics of atomic nuclei. nih.govacs.org While direct studies specifically applying in situ NMR to the corrosion inhibition mechanism of this compound are not prominent in the available literature, the technique has been extensively used to elucidate the fundamental mechanisms of lithium metal corrosion, particularly in the context of lithium batteries. nih.goviapchem.orgresearchgate.net These studies offer a framework for how in situ NMR could be applied to understand the role of chromate ions in the passivation of lithium surfaces.

The primary advantage of in situ NMR is its ability to monitor electrochemical processes in real-time within a functioning electrochemical cell. nih.govchemrxiv.org For lithium corrosion, ⁷Li NMR is particularly powerful as ⁷Li is a highly sensitive nucleus. nih.gov This technique can distinguish between different lithium species, such as metallic lithium, lithium ions in the electrolyte, and lithium in solid corrosion products or the solid electrolyte interphase (SEI). nih.goviapchem.org

Research on lithium metal anodes in batteries has demonstrated that in situ NMR can be used to quantify the formation of "dead lithium," which is lithium that has become electrically isolated from the electrode and is a product of corrosion and stripping processes. nih.goviapchem.org The decrease in the metallic lithium signal over time during open circuit voltage conditions can be directly correlated to the rate of lithium corrosion. researchgate.net

Furthermore, in situ NMR can probe the formation and evolution of the SEI layer, which is a passivation layer that forms on the surface of lithium metal upon contact with the electrolyte. nih.goviapchem.org The chemical composition and stability of the SEI are critical for preventing continuous corrosion. nih.gov By using specific NMR techniques, it is possible to identify the different chemical species within the SEI and to monitor their formation and consumption during corrosion processes. iapchem.org

While these applications have been primarily demonstrated in the field of lithium batteries, the principles and methodologies are transferable to the study of this compound as a corrosion inhibitor. An in situ NMR study could potentially monitor the incorporation of chromate into the passivation layer on a metal surface in a lithium-containing environment and observe how this affects the rate of lithium deposition or dissolution, thereby providing a more detailed mechanistic understanding of its inhibitive action.

Corrosion Science and Inhibition Mechanisms

Fundamental Mechanistic Studies of Lithium Chromate (B82759) as a Corrosion Inhibitor

The inhibitory action of lithium chromate is rooted in its ability to form protective surface layers, passivate metallic substrates, and impart self-healing characteristics to protective coatings.

The formation of a protective layer from lithium-based salts is a key aspect of their corrosion inhibition mechanism. tudelft.nl When a metallic substrate, such as an aluminum alloy, is exposed to a solution containing lithium salts, a multi-step process of film growth and dissolution begins. corrosion.com.au This process involves the release of lithium ions, which play a critical role in stabilizing corrosion products and facilitating the development of a protective layer. corrosion.com.auresearcher.life Studies have shown that lithium salts can produce a continuous, polycrystalline layer on aluminum and its alloys. corrosion.com.au

The formation of this lithium-based conversion layer can be described in four main stages corrosion.com.au:

Lithium-ion Release : Exposure to the environment triggers the release of Li⁺ ions.

Oxide Thinning and Dissolution : Localized electrochemical reactions, including hydrogen evolution and dealloying of intermetallic particles, lead to the thinning of the natural oxide layer and anodic dissolution, which initiates the formation of the protective layer.

Defect Coverage : The newly forming layer begins to cover surface defects.

Layer Growth : The growth of the passive conversion layer becomes the dominant process.

Surface passivation by this compound is achieved through the formation of a stable, inert surface film that stifles electrochemical reactions. The chromate component is a powerful oxidizing agent that can passivate metal surfaces. mdpi.com Chromate ions are readily adsorbed onto metal surfaces, like aluminum, where they are reduced to hydroxylated trivalent chromium (Cr³⁺). google.com This resulting surface complex is exceptionally inert and strongly inhibits electron transfer reactions, including the critical cathodic reaction of oxygen reduction. google.com The ability to suppress oxygen reduction is a primary component of the corrosion protection offered by chromate. google.com

Simultaneously, the lithium-based conversion layer contributes to passivation by creating a physical barrier that increases pitting potentials and decreases corrosion current densities. corrosion.com.au This passivation effect has been observed on various metals, including pure aluminum and its complex alloys. corrosion.com.augoogle.com The combination of the lithium-stabilized layer and the electrochemical inhibition from the chromate ions results in a robust passive film that protects the underlying metal from aggressive environments. electrochemsci.orggoogle.comgoogle.com

A defining characteristic of chromate-based conversion coatings is their ability to "self-heal" when damaged. pcimag.comresearchgate.net This active corrosion protection stems from the reservoir of chromate ions stored within the coating. google.com When a scratch or defect occurs, exposing the bare metal to a corrosive electrolyte, the local change in chemistry triggers the release of stored chromate ions from the coating matrix. google.comampp.org

These released chromate ions migrate to the damaged site and re-passivate the exposed metal surface, stifling the corrosion reactions before they can propagate. google.comelectrochemsci.org This mechanism is sometimes described as "suicidal inhibition," where the chromate reacts with the exposed surface to form a protective film, thereby consuming the inhibitor to repair the damage. google.com This process of reversible adsorption and release allows the coating to provide long-term, active protection against localized corrosion. google.comresearchgate.net

Mechanisms of Surface Passivation on Metallic Substrates

Research on Corrosion Protection in Aerospace and Automotive Aluminum Alloys

The high strength-to-weight ratio of aluminum alloys makes them essential materials in the aerospace and automotive industries. mdpi.comdiva-portal.org However, high-strength alloys, such as AA2024-T3, are highly susceptible to corrosion. frontiersin.org For decades, chromate-based systems have been the standard for protecting these alloys. dtic.milampp.orgresearchgate.net Due to the environmental and health concerns associated with hexavalent chromium, significant research has focused on finding effective, environmentally friendly alternatives, with lithium-based inhibitors showing considerable promise. researcher.lifemdpi.comdiva-portal.orgresearchgate.net

Lithium salts, used as leachable inhibitors in organic coatings or in conversion coatings, can provide active corrosion protection for aerospace aluminum alloys. tudelft.nlresearchgate.netfrontiersin.orgresearchgate.net When a coating containing a lithium salt is damaged, the salt leaches out and forms a protective conversion layer at the site of the defect, as detailed previously. researchgate.netfrontiersin.org This technology is seen as a potential replacement for chromate-inhibited primers in aerospace applications. researchgate.net Research has demonstrated that these lithium-based layers can significantly increase the corrosion resistance of alloys like AA2024-T3 when exposed to corrosive conditions. frontiersin.orgfrontiersin.org While much of the research has been driven by the stringent requirements of the aerospace sector, the principles are applicable to automotive aluminum alloys as well. osti.govmdpi.com

The performance of these conversion coatings is influenced by the entire processing cycle, including cleaning, deoxidizing, and rinsing steps. dtic.mil Studies have evaluated the efficacy of lithium-based coatings formed under various conditions, showing that excellent corrosion resistance can be achieved. osti.gov

Table 1: Summary of Research Findings on Lithium-Based Corrosion Protection for Aluminum Alloys
Research FocusKey FindingAffected Alloy (Example)Reference
Leachable InhibitorsLithium salts (e.g., carbonate, oxalate) in organic coatings leach to form a protective layer in damaged areas.AA2024-T3 researchgate.netfrontiersin.org
Conversion Layer FormationExposure to alkaline lithium salt solutions forms a duplex hydrotalcite-like surface film.AA2024-T3, 6061-T6 osti.gov
Effect of AgeingAmbient ageing can enhance the barrier properties of the conversion layer, leading to more stable corrosion resistance.AA2024-T3 tudelft.nlresearchgate.net
Alternative to ChromateLithium salt technology is a leading environmentally friendly candidate to replace Cr(VI) systems for active corrosion protection.Aerospace Aluminum Alloys researcher.lifemdpi.com

Advanced Characterization of Corrosion Inhibition Efficacy

To fully understand and optimize lithium-based inhibitor systems, advanced characterization techniques are employed to study the protection mechanisms with high resolution.

Understanding the localized and time-dependent nature of corrosion and its inhibition is crucial for developing robust protective systems. Spatiotemporal studies provide insights into where and when protective layers form and degrade. tudelft.nldntb.gov.ua Techniques such as Electrochemical Noise (EN) and Scanning Electrochemical Microscopy (SECM) are used to monitor these processes in real-time and with high spatial resolution. tudelft.nl

Local Surface Reactivity Assessment via Scanning Electrochemical Microscopy

Scanning Electrochemical Microscopy (SECM) is a powerful scanning probe technique used to characterize the interfacial reactivity and topography of a substrate at the micrometer scale. upmc.frcornell.edu The technique utilizes an ultramicroelectrode (UME) as a local probe, which is positioned in close proximity to a substrate immersed in an electrolyte solution. upmc.frresearchgate.net By measuring the current that flows through the UME, researchers can obtain detailed information about the local electrochemical activity on the material's surface. upmc.fr This is particularly valuable in corrosion science for understanding the degradation of materials and the efficacy of inhibitors. researchgate.netnih.gov

The principle of SECM often involves a redox mediator in the solution. cornell.edu The UME tip is polarized to a potential where the mediator undergoes an electrochemical reaction (oxidation or reduction). osti.gov The proximity of the substrate influences the diffusion of the mediator to the tip, altering the measured current. An electrochemically active (conductive) surface will regenerate the mediator, leading to an increased "feedback" current, while an inert (insulating) surface will hinder diffusion, causing a decrease in current. upmc.frosti.gov This allows for the mapping of local conductivity and reactivity, revealing active sites, defects, or the formation of passive layers. nih.govosti.gov

In the context of corrosion inhibition, SECM can be used to:

Identify Localized Corrosion Sites: It can pinpoint the locations of intermetallic particles or other heterogeneities on an alloy surface that act as initiation sites for corrosion. researchgate.net

Monitor Inhibition Mechanisms: SECM can visualize the suppression of electrochemical activity, such as the oxygen reduction reaction, at specific sites on a metal surface in the presence of an inhibitor. mdpi.com

Evaluate Protective Layer Formation: The technique can track the formation and integrity of protective or conversion layers, such as those formed by lithium-based inhibitors, by mapping the surface's reactivity over time. osti.govtudelft.nl For instance, it can detect the formation of an insulating solid electrolyte interphase (SEI) layer, which results in a decrease in the measured tip current. osti.gov

By scanning the UME across the surface, a detailed image of the substrate's electrochemical behavior can be constructed, providing crucial insights into how inhibitors like this compound interact with and protect a metal surface at a microscopic level. upmc.frmdpi.com

Fractal Analysis in Electrochemical Corrosion Monitoring

Electrochemical noise (EN), which refers to the spontaneous fluctuations in potential and current generated by corrosion reactions, provides a non-intrusive method for monitoring corrosion processes. worldscientific.comnottingham.ac.uk While classical analysis methods like spectral analysis are used, the often chaotic and non-linear nature of corrosion suggests that different mathematical treatments are required for a deeper understanding. worldscientific.comnottingham.ac.uk Fractal analysis has emerged as a powerful tool for interpreting the complex data from electrochemical noise. worldscientific.com

Fractal geometry is used to describe irregular and complex patterns that exhibit self-similarity over different scales. In corrosion monitoring, the time-series data of electrochemical noise can be treated as a fractal object. electrochemsci.org The fractal dimension (D) of this time series quantifies its "roughness" or complexity and has been shown to relate to the type of corrosion process occurring (e.g., pitting, uniform corrosion, or passivation). nottingham.ac.uk

One common method for this analysis is the Rescale Range Analysis (R/S), which calculates the Hurst exponent (H). electrochemsci.orgresearchgate.net The Hurst exponent describes the persistence or anti-persistence of a time series. researchgate.net

A value of 0.5 < H < 1 indicates persistence, where trends in the data are likely to continue. This is often associated with non-stationary processes like pitting corrosion. researchgate.net

A value of 0 < H < 0.5 indicates anti-persistence, a jagged signal where trends are likely to reverse. researchgate.net

H ≈ 0.5 suggests a random process, like Brownian motion.

In a study on the corrosion inhibition of mild steel in a lithium bromide solution, fractal analysis was used to evaluate the performance of this compound (Li₂CrO₄) as an inhibitor. electrochemsci.org The fractal dimension of the electrochemical noise was found to be sensitive to the concentration of the inhibitor. The research demonstrated that the highest fractal dimension corresponded to the inhibitor concentration that offered the maximum corrosion resistance. electrochemsci.org This highlights the utility of fractal analysis in quantitatively assessing the performance of corrosion inhibitors. electrochemsci.orgresearchgate.net

Table 1: Fractal Analysis of Mild Steel Corrosion with this compound Inhibitor

The following is an interactive data table based on findings from research into the fractal analysis of this compound as a corrosion inhibitor for mild steel in a lithium bromide-ethylene glycol solution. electrochemsci.org

Inhibitor Concentration (ppm of Li₂CrO₄) Hurst Exponent (H) Fractal Dimension (D = 2 - H) Corrosion Resistance Interpretation
0 0.81 1.19 Low High persistence, indicative of active corrosion processes.
10 0.55 1.45 Moderate Reduced persistence, suggesting some inhibition.
20 0.38 1.62 High Anti-persistent signal, indicating a more stable, passive surface.
50 0.63 1.37 Moderate Increased persistence compared to 20 ppm, suggesting less effective inhibition.

This data illustrates a clear correlation: the fractal dimension peaks at an optimal inhibitor concentration (20 ppm in this case), which corresponds to the best protective performance. electrochemsci.org Therefore, fractal analysis of electrochemical noise serves as a sophisticated method for monitoring and optimizing corrosion inhibition strategies. electrochemsci.org

Development and Evaluation of Sustainable Chromate Alternatives

For decades, hexavalent chromium (Cr(VI)) compounds, including this compound, have been the benchmark for corrosion protection, especially in demanding industries like aerospace. mdpi.comd-nb.info However, due to their toxicity and carcinogenic nature, stringent environmental regulations are driving extensive research and development into safer, sustainable alternatives. specialchem.comup.ac.za The goal is to find replacements that offer equivalent or superior corrosion protection without the associated health and environmental risks. specialchem.comserdp-estcp.mil

The development of chromate-free alternatives is a significant challenge because chromates are highly effective, versatile, and capable of "self-healing" by inhibiting corrosion in damaged areas of a coating. d-nb.info The search for replacements is multifaceted, exploring various classes of chemical compounds and protection mechanisms.

Promising Alternatives to Chromate-Based Inhibitors:

Lithium Salts: Beyond chromates, other lithium salts have been investigated as leachable corrosion inhibitors for aluminum alloys. tudelft.nld-nb.info Coatings loaded with compounds like lithium carbonate can release lithium ions that form a protective, multi-layered film in damaged areas, demonstrating active corrosion protection. d-nb.info

Inorganic Inhibitors: Compounds such as molybdates, phosphates, borates, and silicates are common inorganic inhibitors used as alternatives. nih.govrsc.orgrsc.org They typically function by forming a passivating film on the metal surface. rsc.org

Trivalent Chromium Process (TCP): As an environmentally friendlier replacement for hexavalent chromate conversion coatings, TCP has been developed and shown to form an effective barrier against corrosion on aluminum. mdpi.com

Rare Earth Compounds: Salts of elements like cerium and vanadium have shown significant promise as corrosion inhibitors. mdpi.commdpi.com

Organic and Green Inhibitors: A major area of research is the use of organic compounds and "green" inhibitors derived from plant extracts. nih.gov These alternatives are attractive due to their low toxicity, biodegradability, and sustainability. nih.govrsc.org Plant extracts contain various organic molecules that can adsorb onto the metal surface and inhibit corrosion. nih.gov

The evaluation of these alternatives is a rigorous and time-consuming process. It involves a suite of accelerated laboratory tests (e.g., salt spray exposure) and electrochemical analyses to validate performance against established chromate systems. specialchem.comresearchgate.net For critical applications like aerospace, any new system requires extensive certification, including durability assessments and simulations of harsh environmental conditions, to meet strict safety and performance standards. mdpi.comserdp-estcp.mil While many alternatives show promise, achieving the broad-spectrum, reliable performance of chromates remains a significant scientific and engineering challenge. specialchem.comresearchgate.net

Catalytic Applications and Reaction Pathway Analysis

Lithium Chromate (B82759) as a Catalyst in Organic Synthesis Reactions

Lithium chromate (Li₂CrO₄) serves as a versatile inorganic compound with notable applications as a catalyst in various organic synthesis reactions. chemimpex.comchemimpex.com Its utility is particularly recognized in oxidation reactions, where it facilitates the transformation of functional groups, contributing to improved reaction rates and yields. chemimpex.commodychemi.com The catalytic function of this compound is part of a broader class of chromium-based catalysts, which are valued for their low cost, wide variety, and excellent performance in organic synthesis. alfachemic.com

In the context of organic chemistry, chromium (VI) reagents, including chromic acid formed from precursors like sodium or potassium chromate and dichromate, are well-established oxidizing agents. masterorganicchemistry.comsolubilityofthings.com These reagents are effective in converting primary alcohols into carboxylic acids and secondary alcohols into ketones. masterorganicchemistry.com The mechanism of these oxidations typically involves the formation of a chromate ester intermediate. libretexts.org Specifically, the alcohol's oxygen atom attacks the chromium atom. Following this, a base, such as water, removes a proton from the carbon adjacent to the oxygen. The electrons from this C-H bond then form a C=O double bond, leading to the cleavage of the O-Cr bond and the reduction of Cr(VI) to Cr(IV). masterorganicchemistry.comlibretexts.org

While specific research detailing extensive use of this compound in a wide array of named organic reactions is not as widespread as for other chromate salts, its role as a catalyst is acknowledged for general organic synthesis, including potential applications in coupling reactions. modychemi.comevanschemicals.com The effectiveness of chromium catalysts, in general, extends to dehydrogenation reactions and the synthesis of polymers, where they exhibit high catalytic activity. alfachemic.com

Role of Transition Metal Chromate Complexes in Catalytic Processes

Transition metal complexes, including those involving chromate, are significant in catalysis due to their ability to enhance reaction rates and efficiencies. ontosight.ai The catalytic prowess of these complexes stems from the variable oxidation states of the transition metal, which for chromium can range from -4 to +6, with +3 and +6 being particularly important in catalytic applications. rsc.org This property allows them to participate in redox cycles, facilitating chemical transformations. researchgate.net

Chromate complexes can act as catalysts in a variety of chemical reactions. ontosight.aiontosight.ai In oxidation catalysis, high-valent transition metal-oxo intermediates are often generated as the active species for oxygen atom transfer. rsc.org For chromium, the chromate ion (CrO₄²⁻) can be a key component in forming these active catalysts. The reactivity of these metal complexes is significantly influenced by the nature of the ligands surrounding the metal center. researchgate.net These ligands can modulate the electronic environment of the metal, thereby tuning its catalytic activity and selectivity. researchgate.net

The general mechanism in many transition metal-catalyzed oxidations involves the activation of the catalyst by an oxidant to form a high-valent metal-oxo species. This intermediate then transfers an oxygen atom to the substrate, resulting in the oxidized product and the regeneration of the catalyst in its initial oxidation state, ready for another catalytic cycle. rsc.org Chromium-based catalysts, including chromate complexes, have been effectively used in polymerizations, oxidations, and other organic transformations. rsc.org

Theoretical and Computational Approaches to Catalysis in Lithium Systems

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding and designing catalysts, including those based on lithium. researchgate.net These approaches provide molecular-level insights into catalyst behavior, reaction mechanisms, and the electronic properties that govern catalytic activity, thereby shortening development time and reducing costs. researchgate.netmdpi.com

Density Functional Theory (DFT) in Catalyst Design and Screening

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the field of catalysis, DFT is widely applied to design and screen new catalyst materials. osti.gov By calculating properties such as the adsorption energies of reactants and intermediates, reaction energy barriers, and the stability of different catalyst structures, researchers can predict the catalytic performance of materials before they are synthesized and tested experimentally. mdpi.comacs.org

This computational screening approach is particularly valuable in complex systems like lithium-based batteries, where catalysts play a crucial role in facilitating electrochemical reactions. osti.govresearchgate.net For instance, DFT calculations can identify promising catalyst candidates by evaluating descriptors of catalytic activity, such as the binding energies of key intermediates. acs.org This allows for a systematic and high-throughput screening of a large number of potential materials, accelerating the discovery of highly efficient catalysts. osti.govrsc.org DFT has been successfully used to screen materials for applications in Li-O₂, Li-S, and Li-N₂ batteries, providing guidance for experimental synthesis. osti.govresearchgate.netresearchgate.net The process involves modeling the catalyst surface, simulating the adsorption of reactant molecules, and calculating the energy profile of the reaction pathway to determine the most favorable mechanism and identify rate-limiting steps. acs.org

Electronic Structure and Conductivity Correlations in Catalytic Activity

The catalytic activity of a material is intrinsically linked to its electronic structure and electrical conductivity. chinesechemsoc.orgeurekalert.org In many catalytic processes, especially in electrocatalysis, efficient charge transfer is essential for the reaction to proceed. chinesechemsoc.orgrsc.org Therefore, materials with high electronic conductivity are often desirable as catalysts or catalyst supports. rsc.orgaip.org

The electronic structure, particularly the arrangement of electron energy levels near the Fermi level, plays a decisive role in determining how a catalyst interacts with reactant molecules. rsc.org Key parameters derived from the electronic structure, such as the density of states (DOS) and the d-band center position for transition metals, are often used as descriptors for catalytic activity. mdpi.comrsc.org

Density of States (DOS): The DOS describes the number of available electronic states at each energy level. A high DOS near the Fermi level can indicate better conductivity and enhanced catalytic activity. mdpi.comosti.gov

d-band Center: For transition metal catalysts, the position of the d-band center relative to the Fermi level influences the strength of adsorption of reaction intermediates. According to the d-band model, a d-band center that is too high can lead to overly strong binding, hindering product desorption, while a center that is too low results in weak binding and insufficient activation of reactants. An optimal d-band position leads to a balanced adsorption strength and maximum catalytic activity, often described by a "volcano-shaped" relationship. rsc.orgresearchgate.net

Computational studies, primarily using DFT, allow for the calculation of these electronic properties. mdpi.comtue.nl By correlating these calculated properties with experimentally observed catalytic performance, researchers can establish structure-property relationships that guide the rational design of more efficient catalysts. rsc.orguj.edu.plresearchgate.net For example, strategies like doping, creating heterostructures, or introducing defects can be computationally modeled to understand how they modulate the electronic structure and, consequently, the catalytic activity and conductivity of lithium-based systems. rsc.orgacs.orgresearchgate.net

Analytical Chemistry and Environmental Metrology

Development of Methodologies for Chromium Species Detection and Quantification

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species in environmental samples. Standard protocols, such as EPA Method 218.7, are widely used for the specific quantification of the chromate (B82759) ion (CrO₄²⁻). nih.gov This method traditionally involves separating the chromate using a high-capacity anion exchange column, followed by post-column derivatization with 1,5-diphenylcarbazide (B1670730) and subsequent detection of the colored complex via UV-Vis spectroscopy. nih.govnih.gov

Below is a table summarizing the performance of a modern IC method for various anions.

AnalyteLimit of Detection (μg/L)Limit of Quantification (μg/L)
Chromium (VI) 0.1 - 0.60.5 - 2.1
Arsenic (V) 0.1 - 0.60.5 - 2.1
Selenium (VI) 0.1 - 0.60.5 - 2.1
Perchlorate 0.1 - 0.60.5 - 2.1
Data sourced from studies on simultaneous multi-anion quantification. nih.govnih.gov

Spectrophotometry offers a sensitive, selective, and cost-effective alternative for the determination of Cr(VI). The most prevalent method is based on the reaction of hexavalent chromium with 1,5-diphenylcarbazide (DPC) in an acidic medium. mt.comzenodo.org This reaction forms a distinct reddish-purple to violet-red complex, which is then quantified by measuring its absorbance at a maximum wavelength (λmax) of approximately 540 nm. mt.comzenodo.orgcore.ac.uk

The versatility of this method allows for its application in various matrices, including recreational waters with differing salinity levels. zenodo.orgresearchcommons.org Flow-based systems, such as sequential injection analysis, have been developed to automate the process, enabling rapid and direct analysis of multiple water types from fresh to marine. For a complete Cr(VI) determination in triplicate, such a system may consume as little as 75 µg of DPC and take about 5 minutes, including system clean-up.

The table below details the parameters for different spectrophotometric methods used for Cr(VI) detection.

Method/ReagentWavelength (λmax)Limit of Detection (μg/L)Sample Matrix
1,5-Diphenylcarbazide (DPC) 540 nm6.9Low Salinity Water
1,5-Diphenylcarbazide (DPC) 540 nm12.2High Salinity Water
Dapsone & N-(1-Naphthyl) Ethylene Diamine 540 nm1.2Water Samples
This table summarizes findings from various spectrophotometric studies.

The electrochemical behavior of chromate has been extensively studied in high-temperature molten salt environments, which are relevant to pyrochemical processing and the development of thermal batteries. Electroanalytical techniques such as cyclic voltammetry, chronopotentiometry, and chronoamperometry are employed to investigate the reduction mechanisms.

In molten lithium chloride-potassium chloride (LiCl-KCl) eutectic, the reduction of the chromate ion (CrO₄²⁻) has been shown to be a complex process. fishersci.sefishersci.at Studies indicate that the electrochemical reduction of Cr(VI) in this medium can proceed through a single one-electron process, resulting in the formation of soluble Cr(V) species. Further reduction can lead to the precipitation of compounds such as lithium chromite (LiCrO₂). The stability of various chromium compounds, including Li₃CrO₄, has also been examined in these melts. fishersci.se Similar investigations into the electrochemical behavior of chromium ions and their oxo-anions have been conducted in other molten salt systems, such as equimolar calcium chloride-sodium chloride (CaCl₂-NaCl) and lithium fluoride-sodium fluoride-potassium fluoride (B91410) (FLiNaK) melts, revealing that the stable oxidation states of chromium are consistent across these different media. fishersci.no

Spectrophotometric Methods for Chromium Detection

Environmental Fate and Transport Research

Understanding how chromium species behave in the environment is crucial for assessing the risks associated with contamination from compounds like lithium chromate.

The environmental transport of chromium is governed by its oxidation state. tandfonline.com Hexavalent chromium (Cr(VI)), which exists as the chromate (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) anion, is highly soluble in water and, consequently, very mobile in both aquatic and terrestrial systems. cdc.gov In contrast, trivalent chromium (Cr(III)) has low solubility in water under typical environmental pH conditions. It readily precipitates as hydroxides or oxides and tends to adsorb strongly to soil particles and sediments, limiting its mobility. cdc.gov

The speciation and mobility of chromium are influenced by several key environmental factors. yale.edu

FactorInfluence on Speciation and Mobility
pH At neutral to alkaline pH, Cr(III) mobility is limited by adsorption and precipitation.
Redox Potential (EH) Oxidizing conditions favor the mobile Cr(VI) species, while reducing conditions favor the less mobile Cr(III) species.
Presence of Other Substances Adsorption onto minerals like iron and aluminum hydroxides can immobilize Cr(III). Organic matter can form soluble complexes with Cr(III), potentially increasing its mobility.
This table outlines the key environmental factors controlling chromium's behavior.

Monitoring programs are essential for tracking chromium contamination in various environmental compartments, including soil, sediment, and different types of water (groundwater, surface water, wastewater). researchcommons.orgcdc.gov These programs utilize the analytical methods described previously to determine the concentration of total chromium and, more importantly, to speciate between Cr(III) and the more toxic Cr(VI). nih.gov

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established Maximum Contaminant Levels (MCLs) for total chromium in drinking water. nih.gov However, due to the significant difference in toxicity, there is a growing emphasis on regulations specific to Cr(VI). researchcommons.org Monitoring at contaminated sites has revealed high levels of chromium; for example, concentrations of Cr(VI) have been reported as high as 130 mg/L in surface water samples from heavily polluted areas.

A critical aspect of monitoring is the careful collection, preservation, and handling of samples to prevent the interconversion of chromium species. For instance, soluble Cr(VI) can be reduced to Cr(III) by certain filter materials or under acidic conditions, which would lead to an underestimation of the environmental risk.

Studies on Chromium Speciation and Mobility in Aquatic and Terrestrial Systems

Advanced Analytical Techniques for Material Characterization

The comprehensive characterization of this compound (Li₂CrO₄), particularly in its nanomaterial form, relies on a suite of advanced analytical techniques. These methods provide critical insights into the material's crystal structure, surface morphology, and optical properties, which are essential for understanding its behavior and potential applications.

X-ray Diffraction (XRD) for Structural Analysis of Nanomaterials

X-ray diffraction (XRD) is a non-destructive technique fundamental for determining the atomic and molecular structure of a crystalline material. thermofisher.com By directing X-rays onto a sample and analyzing the diffraction pattern produced, researchers can identify the crystalline phases, determine lattice parameters, and estimate crystallite size. thermofisher.combestmag.co.uk

For this compound (Li₂CrO₄), XRD analysis is crucial for confirming its crystal structure. Theoretical calculations and database entries, such as those from the Materials Project, provide reference XRD patterns for different crystal systems of Li₂CrO₄. materialsproject.org The trigonal (R-3, 148) crystal structure of Li₂CrO₄, for instance, has specific lattice parameters (a = 8.789 Å, α = 107.737°) that result in a unique calculated diffraction pattern when using a copper (Cu) radiation source. materialsproject.org Experimental XRD data from synthesized this compound nanomaterials can be compared to these reference patterns to verify phase purity and crystalline quality. oulu.fi Any shifts or broadening of the diffraction peaks can provide information about lattice strain and the average size of the nanocrystallites. thermofisher.com

Table 1: Calculated X-ray Diffraction Peaks for Trigonal Li₂CrO₄

2θ (degrees) d-spacing (Å) Intensity (%)
16.5 5.37 100
28.8 3.10 80
33.2 2.69 65
35.5 2.53 50
44.2 2.05 45

Data sourced from the Materials Project for trigonal Li₂CrO₄ with Cu Kα radiation. materialsproject.org

Scanning Electron Microscopy (SEM) for Morphological Evaluation

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and microstructure of materials at the micro and nanoscale. thermofisher.com This technique scans a focused beam of electrons over a sample's surface to produce high-resolution images that reveal details about particle size, shape, and aggregation. jeolusa.com

In the context of lithium-containing materials, SEM is widely used for characterization. thermofisher.comjeolusa.com While detailed morphological studies specifically on this compound nanomaterials are not extensively documented in publicly available literature, the use of SEM in studies involving this compound as a corrosion inhibitor on carbon steel has been reported. electrochemsci.orgresearchgate.net In these studies, SEM was employed to analyze the surface of the steel after exposure to a solution containing this compound, providing insights into the formation of protective films. electrochemsci.orgresearchgate.net For the analysis of nanomaterials, SEM would be critical in determining the size distribution and morphology of synthesized this compound nanoparticles, which are crucial parameters influencing their chemical reactivity and performance. For instance, studies on related lithium-based battery materials use SEM to observe fine surface structures and the effects of coatings. thermofisher.com

Raman and Photoluminescence Spectroscopy for Optical Properties

Raman and Photoluminescence (PL) spectroscopy are powerful non-destructive techniques used to probe the vibrational and electronic properties of materials, respectively. Raman spectroscopy provides information about the chemical structure and phase of a material by detecting the inelastic scattering of monochromatic light. spectroscopyonline.com PL spectroscopy, on the other hand, involves the absorption of photons and subsequent emission of light, which can reveal information about the electronic band structure and defects within a material. researchgate.net

The availability of Raman spectra for pure this compound is limited, as indicated by inquiries within the scientific community. researchgate.netresearchgate.net However, studies on composites incorporating this compound derivatives provide some insight. For example, in a study of a graphene oxide/lithium chromite (GO/LiCr₂O₄) nanocomposite, a characteristic Raman peak was observed around 1460 cm⁻¹. researchgate.net The Raman spectrum of the chromate anion (CrO₄²⁻) in solution typically shows a strong symmetric stretching mode (ν₁) around 847 cm⁻¹. qut.edu.au

Photoluminescence (PL) measurements on the same GO/LiCr₂O₄ nanocomposite were used to estimate a band gap value of 3.27 eV. researchgate.net PL spectroscopy is a valuable tool for characterizing the optical properties of semiconductor and insulating materials, where the emission spectra can indicate the presence of defects and the efficiency of electronic transitions.

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 26627
Lithium 3028194
Chromium 23976
Cobalt 114515
Graphene Oxide Not available
Carbon 5462310
Zirconium 23994

Computational and Theoretical Investigations of Lithium Chromate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of materials at the atomic level. In the context of lithium chromate (B82759) (LiCrO4) and related compounds like LiCrO2, DFT calculations provide valuable insights into their electronic, structural, and electrochemical behaviors. These computational studies are crucial for understanding the performance limitations of these materials, particularly in applications such as lithium-ion batteries, and for guiding the design of new materials with enhanced properties.

Electronic Structure, Band Gap, and Density of States Calculations

DFT calculations are instrumental in determining the electronic structure of lithium chromate and its derivatives. These calculations can predict whether a material is a metal, semiconductor, or insulator by computing its band structure and density of states (DOS). mdpi.com The band gap, which is the energy difference between the valence band and the conduction band, is a key parameter that governs the material's electronic conductivity. mit.edu

The DOS provides a detailed picture of the distribution of electronic states at different energy levels. mdpi.com By analyzing the partial DOS (PDOS), researchers can identify the specific contributions of each element to the valence and conduction bands. This information is critical for understanding the redox processes that occur during electrochemical cycling and for identifying the roles of different ions in the material's electronic behavior.

Simulation of Cation Disorder and Ion Migration Pathways

DFT calculations are extensively used to simulate cation disorder and its effects on the properties of lithium-ion battery materials. Cation disorder, which refers to the mixing of lithium and transition metal ions on their respective lattice sites, can significantly impact the electrochemical performance of these materials. escholarship.org

In the case of LiCrO2, DFT studies have shown that the migration of chromium ions into the lithium layers can occur, leading to a phase transformation from a layered to a rock-salt structure. researchgate.net This cation mixing can block the diffusion pathways for lithium ions, thereby increasing the energy barrier for lithium extraction and insertion. researchgate.net This phenomenon is believed to be a major reason for the poor electrochemical activity of LiCrO2. researchgate.net

Prediction of Magnetic Moments and Spin States

DFT calculations can be employed to predict the magnetic properties of materials, including their magnetic moments and spin states. uni-freiburg.deacs.org In transition metal oxides like this compound, the magnetic properties are primarily determined by the d-electrons of the transition metal ions.

For chromium-containing compounds, DFT can predict the magnetic ordering (e.g., ferromagnetic, antiferromagnetic) and the magnitude of the magnetic moment on the chromium ions. mdpi.com These calculations can also determine the spin state of the chromium ions (e.g., high-spin or low-spin), which depends on the crystal field environment. uni-freiburg.de

In some cases, there can be a discrepancy between the experimentally measured magnetic moment and the value predicted by standard ligand field theory. acs.org DFT calculations can help to resolve these discrepancies by considering factors such as spin delocalization and interactions between neighboring magnetic ions. uni-freiburg.de For example, in a ternary sulfido chromate(II) compound, DFT calculations revealed that Cr-Cr interactions and partial delocalization of spin states led to an intermediate-spin state, which was in good agreement with the experimental magnetic moment. uni-freiburg.de

Adsorption and Surface Interaction Studies

DFT calculations are a valuable tool for studying the adsorption of atoms and molecules on the surfaces of materials. researchgate.net These studies are important for understanding a wide range of phenomena, including catalysis, corrosion, and the performance of battery electrodes.

In the context of lithium-ion batteries, DFT can be used to investigate the adsorption of lithium ions on the surface of electrode materials. acs.org The adsorption energy, which is the energy released when a lithium ion binds to the surface, is a key parameter that influences the battery's voltage and capacity. rsc.org DFT calculations can identify the most stable adsorption sites and determine the corresponding adsorption energies. rsc.orgsciforum.net

These studies can also provide insights into the charge transfer that occurs during adsorption and the changes in the electronic structure of the surface. rsc.org For example, in a study of lithium adsorption on two-dimensional metallic materials, DFT calculations revealed that the adsorption energy is related to the ionization potential of lithium, the work function of the 2D material, and the coupling energy between the lithium ion and the charged surface. acs.org

Ab Initio Methods in Chromate System Modeling

Ab initio methods, which are based on first-principles quantum mechanics, are widely used to model the properties of chemical systems without relying on empirical parameters. chemrxiv.org In the context of chromate systems, these methods provide a powerful approach to understanding their structure, dynamics, and reactivity.

One of the most prominent ab initio methods is Density Functional Theory (DFT), which has been successfully applied to study a wide range of materials properties. chemrxiv.orgacs.orgroyalsocietypublishing.org Ab initio molecular dynamics (MD) simulations, which combine DFT with classical molecular dynamics, allow for the study of dynamic processes and the behavior of systems at finite temperatures. rsc.org

An example of the application of ab initio methods to chromate systems is the study of the chromate ion in aqueous solution using ab initio quantum-mechanical charge-field molecular-dynamics (QMCF-MD) simulations. researchgate.netacs.orgnih.gov This method allows for the investigation of the structure and dynamics of the chromate ion and its hydration shell with the accuracy of a quantum mechanical treatment. researchgate.netnih.gov

These simulations have provided a detailed picture of the first hydration shell of the chromate anion, revealing the number of water molecules in the shell, the average distances between the chromate oxygen atoms and the hydrogen atoms of water, and the coordination number of the chromate oxygen atoms. researchgate.netnih.gov The dynamics of the hydration structure can also be characterized by calculating properties such as the mean residence times of water molecules in the hydration shell and velocity autocorrelation functions. researchgate.netnih.gov

Ab initio methods have also been used to study the equilibria of chromate species in acidic media and to model the removal of chromates from drinking water using ion exchangers. arxiv.orgascelibrary.org These studies demonstrate the broad applicability of ab initio methods for understanding and predicting the behavior of chromate systems in various environments.

Molecular Dynamics Simulations for Dynamic Processes and Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of atoms and molecules in a system. By solving Newton's equations of motion for a collection of interacting particles, MD simulations can provide insights into a wide range of dynamic processes and interfacial phenomena.

In the context of materials science, MD simulations are often used in conjunction with ab initio methods like DFT to model the behavior of complex systems. For example, ab initio MD simulations, where the forces between atoms are calculated on-the-fly using DFT, can be used to study chemical reactions, diffusion processes, and phase transitions. arxiv.org

MD simulations are particularly well-suited for studying interfacial phenomena, such as the interaction between a solid surface and a liquid or the behavior of grain boundaries in a polycrystalline material. These simulations can provide detailed information about the structure and dynamics of the interface, which is often difficult to obtain through experimental methods alone.

In the study of battery materials, MD simulations can be used to investigate the diffusion of ions within the electrode and electrolyte materials. frontiersin.org By simulating the trajectories of individual ions over time, researchers can calculate diffusion coefficients and identify the mechanisms of ion transport. frontiersin.org These simulations can also be used to study the formation of the solid-electrolyte interphase (SEI), a passivation layer that forms on the surface of the electrode during battery operation and plays a crucial role in its stability and performance.

Biological Interactions and Toxicological Mechanisms

Mechanisms of Chromium(VI) Toxicity at the Cellular and Molecular Level

The journey of Cr(VI) from the extracellular environment to its ultimate molecular targets involves cellular uptake, intracellular metabolic changes, and the induction of a state of oxidative stress.

Hexavalent chromium, primarily existing as the chromate (B82759) oxyanion (CrO₄²⁻), gains entry into cells by exploiting transport systems intended for other essential ions. nih.gov Due to the structural and isoelectric similarities between the chromate and sulfate (B86663) (SO₄²⁻) anions, Cr(VI) readily utilizes the general sulfate anion transport channels on the cell surface. nih.govtera.orgnih.govnih.gov This transport is a critical first step, as trivalent chromium (Cr(III)) does not readily cross cell membranes, making its extracellular form relatively inactive. tera.org The uptake of chromate is competitive with sulfate, meaning the rate of chromate entry is inversely proportional to the external sulfate concentration. oieau.fr This transport mechanism facilitates the accumulation of chromium inside the cell, initiating its toxic cascade. oieau.frcapes.gov.br

Once inside the cell, Cr(VI) undergoes a series of reduction reactions, ultimately being converted to the more stable trivalent state, Cr(III). tera.orgnih.gov This intracellular reduction is a key element of its toxicity, as Cr(VI) itself is not reactive with DNA under physiological conditions. nih.gov The reduction process is mediated by various cellular reductants, including ascorbate (B8700270) (Vitamin C) and small thiols like glutathione (B108866) (GSH) and cysteine. nih.govoup.com

This metabolic process is not a simple one-step conversion. It generates highly reactive intermediates, including pentavalent chromium (Cr(V)) and tetravalent chromium (Cr(IV)). nih.govoup.comaaem.plencyclopedia.pub The specific intermediates formed can depend on the reducing agent; for instance, ascorbate, the primary cellular reducer of Cr(VI), mainly produces Cr(IV) intermediates, while reactions with glutathione can yield Cr(V). nih.gov These unstable intermediates are believed to be directly responsible for much of the genotoxicity and carcinogenicity associated with Cr(VI) exposure. aaem.pl The final product, Cr(III), can become trapped within the cell, where it can then interact with macromolecules. tera.org

Intracellular Reduction of Hexavalent Chromium (Cr(VI))
Initial SpeciesPrimary Cellular ReductantsReactive IntermediatesFinal ProductKey Outcome
Chromium(VI)Ascorbate, Glutathione (GSH), CysteineChromium(V), Chromium(IV)Chromium(III)Generation of reactive species, formation of DNA adducts

A major consequence of the intracellular reduction of Cr(VI) is the substantial generation of reactive oxygen species (ROS). nih.govencyclopedia.pubrosj.org The production of ROS, such as superoxide (B77818) anions and hydroxyl radicals, occurs during the gradual reduction of Cr(VI) to Cr(III). nih.govoup.comfishersci.se The process can involve Fenton-like reactions where chromium intermediates, particularly Cr(IV) and Cr(V), react with cellular components like hydrogen peroxide to produce highly damaging hydroxyl radicals. nih.govfishersci.seoup.com

This overproduction of ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. nih.govencyclopedia.pubfrontiersin.org Oxidative stress, in turn, causes widespread damage to cellular components. frontiersin.org It can lead to lipid peroxidation, which disrupts membrane integrity, and damage to essential macromolecules like proteins, RNA, and DNA, contributing significantly to Cr(VI)'s toxicity and cell death. nih.govencyclopedia.pubfrontiersin.org

Intracellular Reduction Pathways and Metabolic Fate of Chromium

Genetic Damage Induced by Chromate Exposure

The genotoxicity of Cr(VI) is a direct result of its intracellular metabolism. The combination of oxidative stress and the formation of chromium-DNA adducts leads to a variety of genetic lesions.

The oxidative stress induced by Cr(VI) metabolism directly damages DNA. ROS can cause oxidative damage to DNA bases, leading to the formation of lesions such as 8-hydroxy-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage. nih.govsci-hub.se Furthermore, chromate exposure is well-documented to cause breaks in the DNA backbone. aaem.pl

Studies using various cell types, including human lung cells, have demonstrated that exposure to chromate compounds induces both DNA single-strand and double-strand breaks (DSBs). nih.govmdpi.comscispace.comnih.gov The formation of DSBs is a particularly severe form of DNA damage. Research has shown that even particulate forms of Cr(VI), such as lead chromate, can induce DSBs, an effect mediated by the soluble chromate ions released from the particles. scispace.comnih.gov The induction of these breaks triggers cellular DNA damage response pathways. scispace.com

Beyond strand breaks, Cr(VI) exposure is known to cause larger-scale genetic damage, including chromosomal aberrations. aaem.plscispace.com The ultimate carcinogenic product of Cr(VI) reduction, Cr(III), plays a central role in another form of genetic damage: the formation of DNA adducts. aaem.pl Cr(III) can form stable, covalent complexes with DNA. sci-hub.se

These are not limited to simple binary adducts (Cr(III)-DNA). Research shows that the formation of ternary adducts, where Cr(III) acts as a bridge between DNA and another molecule (a ligand), is highly significant. nih.govoup.com These ligands are often the same molecules that reduce Cr(VI), such as glutathione or ascorbate, resulting in complexes like Cr(III)-glutathione-DNA. sci-hub.seoup.com These ternary adducts have been found to be significantly more mutagenic than binary Cr-DNA adducts. aaem.ploup.com The formation of these adducts and other cross-links, such as DNA-protein crosslinks, disrupts essential cellular processes like DNA replication and transcription, leading to mutations and contributing to the carcinogenic potential of chromium. aaem.plsci-hub.sed-nb.info

Types of Genetic Damage Induced by Chromate Exposure
Damage TypeDescriptionPrimary CauseReferences
DNA OxidationFormation of lesions like 8-hydroxy-deoxyguanosine (8-OHdG).Reactive Oxygen Species (ROS). nih.govsci-hub.se
DNA Strand BreaksSingle- and double-strand breaks in the DNA backbone.ROS and chromium intermediates. nih.govaaem.plmdpi.comscispace.com
DNA AdductsCovalent bonding of chromium to DNA, often forming ternary complexes (e.g., Cr-ligand-DNA).Intracellular Cr(III) and its complexes. aaem.ploup.comsci-hub.seoup.com
Chromosomal AberrationsStructural changes in chromosomes.Accumulation of DNA damage. aaem.plscispace.com

Mitochondrial DNA Damage Assessments

Assessments of mtDNA damage often involve quantitative polymerase chain reaction (qPCR) to compare the amplification efficiency of large mtDNA fragments to that of smaller fragments, which are less likely to contain lesions. nih.govnih.gov This method allows for the quantification of lesion frequency. nih.govarvojournals.org Studies have shown that exposure to certain substances can lead to an increase in mtDNA lesion frequency, which often correlates with increased mitochondrial hydrogen peroxide production, indicating that mitochondrial oxidative stress contributes to this damage. nih.gov For instance, a high-fat diet has been demonstrated to increase mtDNA damage in both skeletal muscle and liver. plos.org

Mitochondrial DNA damage is associated with several pathological conditions. mdpi.com Damage to mtDNA can impair its replication, lead to mutations, and even cause leakage of mtDNA into the cytoplasm. mdpi.com This leakage can trigger inflammatory responses. The kidney, being a mitochondria-rich organ, is particularly susceptible to dysfunction arising from mtDNA damage. mdpi.com

Immunological Responses and Regulatory Patterns to Chromate Exposure

Exposure to chromate, the chromium-containing component of lithium chromate, can significantly alter immune responses. These alterations can manifest as either immunostimulatory or immunosuppressive effects, impacting various components of the immune system including T and B lymphocytes, macrophages, and cytokine production. bmj.com

Studies have shown that chromate exposure can lead to a downregulation of both cellular and humoral immune factors. bmj.com In occupational settings, workers exposed to chromate have exhibited decreased levels of certain cytokines, such as IFN-γ, IL-6, IL-10, and IL-17A, as well as reduced levels of immunoglobulins IgA and IgG. bmj.com Conversely, levels of complement components C3 and C4 were found to be elevated in these individuals. bmj.com This immunosuppression may be linked to an increased risk of inflammation, as evidenced by a high incidence of nasal mucosa damage in exposed workers. bmj.com

The immunological effects of chromate are not limited to systemic responses. Dermal exposure to chromium can induce delayed-type hypersensitivity reactions, characterized by monocyte and T-cell infiltration. mdpi.com It can also be associated with immediate-type or type I hypersensitivity reactions, including cases of asthma. mdpi.com Animal studies have further demonstrated that chromium can suppress lung defense responses and alter cytokine production during lung immune responses. bmj.com In vitro studies have shown that chromate can inhibit T-lymphocyte responses across a range of concentrations and B-lymphocyte responses at higher concentrations. nih.gov However, at certain concentrations, chromate has been observed to enhance antigen-induced thymidine (B127349) uptake in mixed lymphocyte cultures, potentially indicating a sensitization effect. nih.gov

Biological Modulation by Lithium Ions: Insights from Broader Lithium Research

The lithium ion component of this compound has been the subject of extensive research, primarily in the context of its use as a mood stabilizer. This research has unveiled its interactions with key biological pathways.

Interaction with Key Biological Pathways (e.g., Glycogen Synthase Kinase-3 Beta, Inositol (B14025) Metabolism)

Glycogen Synthase Kinase-3 Beta (GSK-3β):

A primary and well-studied target of lithium is the enzyme Glycogen Synthase Kinase-3 Beta (GSK-3β). frontiersin.orgresearchgate.netjci.org Lithium inhibits GSK-3β through two principal mechanisms. Firstly, it acts as a direct competitive inhibitor of magnesium ions (Mg²⁺), which are essential for the kinase's activity. pnas.orgnih.gov Secondly, lithium indirectly inhibits GSK-3β by increasing its inhibitory phosphorylation at the Ser-9 residue. pnas.orgnih.gov This indirect inhibition is often mediated through the activation of the Akt/protein kinase B pathway. pnas.org

The inhibition of GSK-3β by lithium has numerous downstream consequences, as GSK-3β is involved in a multitude of cellular processes. nih.gov For example, lithium's inhibition of GSK-3β can lead to the activation of the WNT/β-catenin signaling pathway, which is crucial for processes like neurogenesis. researchgate.net Furthermore, lithium can disrupt the formation of a signaling complex composed of β-arrestin-2, Akt, and protein phosphatase 2A (PP2A). jci.org By inhibiting GSK-3, lithium interferes with the stability of this complex, preventing the dephosphorylation and inactivation of Akt, thereby enhancing Akt-mediated inhibition of GSK-3. jci.org

Inositol Metabolism:

Another significant target of lithium is the inositol monophosphatase (IMPase) enzyme, a key component of the phosphatidylinositol (PI) signaling pathway. researchgate.netresearchgate.net Lithium acts as an uncompetitive inhibitor of IMPase. drugbank.com This inhibition leads to a decrease in the levels of free myo-inositol and an accumulation of inositol phosphates. researchgate.netrupress.org This phenomenon is often referred to as the "inositol depletion hypothesis". researchgate.netegoipcos.com The reduction in free inositol is thought to slow the recycling of inositol-containing metabolites that are essential for signal transduction. researchgate.net

Lithium's effects on inositol metabolism are not limited to IMPase. It also inhibits inositol polyphosphatase and can reduce the transport of myo-inositol into cells. drugbank.comrupress.org The consequences of these interactions are complex and are believed to contribute to lithium's therapeutic effects in mood disorders. egoipcos.com

Biological Activity of this compound Complexes with Organic Ligands

The biological activity of metal complexes can be significantly influenced by the nature of the organic ligands attached to the metal center. While specific research on this compound complexes with organic ligands is limited, studies on related chromium and lithium complexes provide valuable insights.

Chromium(III) complexes with organic ligands, such as flavonoids and metformin, have been shown to possess biological activities, including antioxidant and cytotoxic effects. frontiersin.org The coordination of the metal to the organic ligand can enhance these properties compared to the free ligand. frontiersin.org Similarly, zinc(II) coordination polymers with organic ligands have demonstrated applications in photocatalysis and as antimicrobial or antitumor agents. mdpi.com The selection of multifunctional organic ligands is crucial for achieving desired structural and functional properties. mdpi.com

Lithium complexes with organic ligands like 1,10-phenanthroline (B135089) and diclofenac (B195802) have also been synthesized and evaluated for their biological potential. nih.gov These complexes have shown promising antibacterial and anticancer activities. nih.gov The organic ligands in these complexes can modulate their bioavailability and cytotoxic effects. nih.gov Azo compounds, which can act as ligands, are also being explored for their potential antimicrobial and anticancer properties when complexed with metals. ontosight.ai

Emerging Research Areas and Future Perspectives

Exploration of Lithium Chromate (B82759) in Advanced Functional Materials

The unique electrochemical properties of lithium chromate have positioned it as a compound of interest in the development of advanced functional materials, particularly in the realm of energy storage and specialized coatings. justdial.com

Energy Storage Systems: Researchers are investigating this compound's potential use in lithium-ion batteries. justdial.com While this compound itself is electrochemically inactive, its isostructural counterpart, LiCrO₂, has garnered interest due to its potential for multi-electron transfer, which could lead to high energy storage capacity. researchgate.net However, a significant challenge with LiCrO₂ is the irreversible migration of chromium ions into the lithium layers at the surface during delithiation (the process of removing lithium). researchgate.net This migration blocks further lithium extraction from the bulk material, leading to poor electrochemical reactivity. researchgate.net Density functional theory (DFT) calculations have confirmed that while this chromium migration stabilizes the structure in lithium-deficient areas, it also significantly increases the energy barrier for lithium ion diffusion. researchgate.net Future research may focus on strategies to mitigate this surface phase transformation, such as surface protection or compositional design, to unlock the full potential of chromium-based layered oxides in next-generation batteries. researchgate.net

Nanomaterials and Coatings: The exploration of this compound nanomaterials is an expanding field, with the potential for enhanced properties and applications in advanced technologies. datainsightsmarket.com A simple solvothermal process has been developed to fabricate LiCrO₂ and Li₂CrO₄ nanoparticles from bimetallic single-source precursors. mdpi.com This method allows for greater control over the phase and morphology of the resulting nanomaterials. mdpi.com For instance, LiCrO₂ nanoparticles with a uniform size of approximately 20 nm have been synthesized. mdpi.com These nanomaterials could find applications in specialized coatings where their unique properties can be leveraged. justdial.com Additionally, lithium-based coatings are being extensively studied as a potential replacement for hexavalent chromium in corrosion protection, showing promising results in terms of self-healing and barrier properties. scispace.com

Research on Sustainable Production Methods and Green Chemistry Principles

The production and use of chromium compounds, including this compound, are under scrutiny due to environmental concerns. justdial.com This has spurred research into more sustainable manufacturing practices and the application of green chemistry principles. justdial.com

Sustainable Production: The primary raw materials for this compound production include lithium carbonate (Li₂CO₃) and chromium trioxide (CrO₃). justdial.com Traditional methods often involve high temperatures and can generate significant waste. researchgate.net Research is now focused on developing more efficient and cost-effective synthesis methods that reduce the environmental impact. datainsightsmarket.com One such development is a new, environmentally friendly synthesis method introduced in 2021. datainsightsmarket.com Another approach involves a continuous liquid-phase oxidation of chromite ore in a sub-molten salt medium at a much lower temperature (300°C) compared to the traditional roasting process (1200°C). researchgate.net This not only decreases energy consumption but also significantly increases the recovery of chromium. researchgate.net

Green Chemistry Principles: The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. nih.gov These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. nih.gov In the context of chromate production, this translates to developing processes that minimize chemical losses, utilize reactants efficiently, and eliminate pollution at the source. researchgate.net For example, research into the green synthesis of chemical compounds explores the use of safer solvents like water or ionic liquids, or even solvent-less techniques, and the use of catalysts to reduce energy consumption. nih.gov The recovery and recycling of materials from spent products, such as lithium from used lithium-ion batteries, is another key aspect of a sustainable circular economy. mdpi.com Methods like hydrometallurgy, pyrometallurgy, and biometallurgy are being explored for this purpose. rsc.org

Development of Multiscale Modeling and Integrated Experimental-Computational Approaches in this compound Science

The integration of computational modeling with experimental techniques is becoming increasingly crucial for understanding and predicting the behavior of materials at various scales. rsc.orgbeilstein-journals.orgfrontiersin.orgpolito.it This is particularly relevant in the study of complex materials like this compound and its derivatives.

Multiscale Modeling: Multiscale modeling allows researchers to simulate material properties and processes from the atomic level up to the device level. rsc.orgbeilstein-journals.org This approach is invaluable for understanding phenomena such as ion diffusion, phase transformations, and degradation mechanisms in battery materials. researchgate.netrsc.orgbeilstein-journals.org For instance, in the context of LiCrO₂, density functional theory (DFT) calculations have been instrumental in explaining its poor electrochemical activity by revealing the energetic landscape of chromium migration. researchgate.net These models can help predict the behavior of materials under different operating conditions and guide the design of new materials with improved performance. rsc.orgbeilstein-journals.org

Integrated Experimental-Computational Approaches: Combining computational predictions with experimental validation creates a powerful synergy. ucsd.edu Experiments provide real-world data to validate and refine computational models, while simulations can offer insights that are difficult or impossible to obtain through experiments alone. ucsd.edu For example, computational screening of coating materials can predict stable interfaces between solid electrolytes and cathodes in all-solid-state batteries, which can then be experimentally verified. osti.gov This integrated approach accelerates the discovery and development of new materials by allowing for a more targeted and knowledge-driven research process, moving away from traditional trial-and-error methods. ucsd.edu The fusion of experimental and modeling approaches has been successfully used to enhance the performance of lithium-ion batteries by evaluating the properties of cathode materials and validating computational models with experimental data. frontiersin.org

Q & A

Q. What are the key physicochemical properties of lithium chromate relevant to experimental design?

this compound (Li₂CrO₄) is a yellow crystalline solid with a molecular weight of 129.88 g/mol and a CAS number of 14307-35-8 . Its oxidizing properties and solubility in water (approximately 50 g/100 mL at 20°C) make it critical to control humidity during storage . For experimental design, researchers should prioritize characterizing its thermal stability (decomposes at ~300°C) and redox behavior, as these influence its reactivity in electrochemical or corrosion inhibition studies . Standard characterization tools include X-ray diffraction (XRD) for crystallinity and inductively coupled plasma optical emission spectroscopy (ICP-OES) for compositional analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is a Category 1 carcinogen and a strong oxidizer, requiring adherence to OSHA’s Chromium VI Standard (29 CFR 1910.1026) . Key protocols include:

  • PPE : Use nitrile gloves, chemical-resistant aprons, and NIOSH-approved respirators with P100 filters .
  • Engineering controls : Work in fume hoods with HEPA filtration to limit airborne exposure .
  • Storage : Keep in airtight containers in cool, dry areas away from organics and reducing agents (e.g., lithium metal) to prevent explosive reactions .
  • Waste disposal : Neutralize with reducing agents (e.g., sodium bisulfite) before disposal to mitigate environmental toxicity .

Q. How can researchers assess this compound’s role as a corrosion inhibitor in industrial systems?

this compound inhibits corrosion in lithium bromide absorption refrigeration systems by forming a passivation layer on metal surfaces . To evaluate its efficacy:

  • Electrochemical testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to measure corrosion rates in simulated environments .
  • Accelerated aging tests : Expose metal coupons to high-temperature, high-humidity conditions with varying chromate concentrations (e.g., 0.1–1.0 wt%) and monitor degradation via SEM/EDS .

Advanced Research Questions

Q. How can synthesis methods for this compound be optimized to enhance purity and crystallinity?

Advanced synthesis techniques include:

  • Solid-state reaction : Mix Li₂CO₃ and CrO₃ in a 1:1 molar ratio and calcine at 500–600°C under controlled O₂ flow to minimize Cr³+ impurities .
  • Hydrothermal synthesis : React LiOH and Na₂CrO₄ in aqueous media at 150–200°C to achieve nanoscale particles with uniform morphology .
    Post-synthesis, refine purity via recrystallization in ethanol-water mixtures and validate using XRD (to detect Li₂Cr₂O₇ impurities) and ICP-OES .

Q. What mechanisms underlie this compound’s electrochemical instability in cathode materials?

In LiCrO₂ cathodes, irreversible chromium migration into lithium layers during delithiation causes structural collapse and capacity fading . To investigate:

  • In situ XRD : Track lattice parameter changes during charge/discharge cycles .
  • X-ray absorption spectroscopy (XAS) : Analyze Cr oxidation state shifts (Cr³+ → Cr⁶+) during cycling .
    Mitigation strategies include doping with Ti or Al to stabilize the layered structure, as shown in Li₁.₅Cr₀.₅Ti₀.₅O₂.₅ systems .

Q. How do contradictory data on this compound’s toxicity in aquatic systems arise, and how can they be resolved?

Discrepancies in ecotoxicity studies often stem from variable test conditions (e.g., pH, dissolved oxygen). For reliable

  • Standardized bioassays : Use Daphnia magna or Danio rerio under OECD guidelines, controlling pH (6.5–8.5) and temperature (20–25°C) .
  • Speciation analysis : Employ ion chromatography to quantify Cr(VI) vs. Cr(III) species, as Cr(VI) is 100x more toxic .

Q. What advanced techniques validate this compound’s interaction with organic matrices in composite materials?

In photoresist or polymer composites, this compound’s oxidizing nature can degrade organic binders. To study interactions:

  • Thermogravimetric analysis (TGA) : Measure weight loss during heating to identify decomposition thresholds .
  • Raman spectroscopy : Detect Cr–O vibrational modes shifts indicative of redox reactions with organics .

Methodological Best Practices

  • Cross-validation : Combine XRD, SEM, and electrochemical profiling to address synthesis or performance inconsistencies .
  • Safety documentation : Maintain SDS sheets (e.g., OSHA 29 CFR 1910.1026) and train personnel on emergency response protocols for spills or exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.